1-Benzyl-1H-benzo[d]imidazol-2(3H)-one

Physicochemical Properties Drug Discovery Medicinal Chemistry

Reproducing oxytocin receptor pharmacology requires precise substitution patterns-simple benzimidazolone analogs fail due to altered logP and binding kinetics. 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one (CAS 28643-53-0) is the validated scaffold with documented OTR affinity. • **OTR potency:** IC₅₀ = 1.3 nM, high selectivity over vasopressin V1a • **Physicochemical profile:** logP = 2.79, enables CNS-penetrant analog development • **Research use:** Essential building block for SAR libraries & oxytocin system studies

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 28643-53-0
Cat. No. B2811408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
CAS28643-53-0
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
InChIInChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
InChIKeyAUGPRLHZAOPVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-benzo[d]imidazol-2(3H)-one – Baseline Profile


1-Benzyl-1H-benzo[d]imidazol-2(3H)-one (CAS 28643-53-0) is a key heterocyclic benzimidazolone derivative characterized by a 1-benzyl substituent on the benzimidazol-2-one core. It is a member of the benzimidazole family, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities [1]. The compound is a white powder with a molecular weight of 224.26 g/mol and a melting point of approximately 194°C . It serves as a crucial pharmacophore and versatile building block in the synthesis of biologically active compounds [1].

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one: Substitution Pitfalls


Direct substitution with unsubstituted benzimidazol-2-one or other simple N-substituted analogs is not scientifically valid due to significant differences in physicochemical and pharmacological properties. The 1-benzyl group dramatically alters the compound's lipophilicity, binding kinetics, and target selectivity profile [1][2]. For instance, the presence of the benzyl group increases logP by over 1.6 units compared to the parent benzimidazolone , profoundly impacting membrane permeability and protein binding. In pharmacological studies, this specific substitution is essential for achieving high affinity and selectivity at certain receptor subtypes, such as the oxytocin receptor, where simple alkyl-substituted analogs exhibit markedly reduced potency [2]. Therefore, utilizing this specific compound is mandatory for research reproducibility and for obtaining results consistent with established literature on this scaffold.

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one vs. Key Comparators


Lipophilicity Gain Over Unsubstituted Core

The 1-benzyl substitution on the benzimidazol-2-one core results in a significantly higher calculated partition coefficient (logP), which is a critical determinant of passive membrane permeability, protein binding, and in vivo distribution. The target compound exhibits a logP of 2.79, which is over 1.6 log units higher than the unsubstituted 1H-benzo[d]imidazol-2(3H)-one, which has a reported logP of 1.17 . This increase in lipophilicity is essential for crossing biological membranes and engaging intracellular targets, whereas the more hydrophilic parent scaffold is likely to have limited cellular penetration.

Physicochemical Properties Drug Discovery Medicinal Chemistry

OTR Selectivity vs. Vasopressin V1a

In competitive radioligand binding assays, 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one demonstrates a marked selectivity profile for the oxytocin receptor (OTR) over the vasopressin V1a receptor. The compound displaces [³H]-OT from the rat oxytocin receptor with an IC₅₀ of 1.3 nM, while its affinity for the rat vasopressin V1a receptor is significantly lower, with an IC₅₀ of 220 nM in a [³H]AVP displacement assay [1]. This represents a ~169-fold selectivity for OTR over V1a. A similar benzimidazolone derivative, J-113397, is a potent NOP receptor antagonist (IC₅₀ = 2.3 nM) but lacks this OTR/V1a selectivity profile, highlighting the unique pharmacophore of this compound .

GPCR Pharmacology Vasopressin/Oxytocin System Receptor Binding

Synthetic Advantage Over N-Aryl Derivatives

The synthesis of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is well-established and proceeds via a straightforward N-alkylation of the commercially available benzimidazol-2-one core with benzyl halides. This route offers a significant advantage over more complex N-aryl or N-heteroaryl benzimidazolone derivatives, which often require harsher conditions, metal catalysis (e.g., Cu- or Pd-mediated couplings), and suffer from lower overall yields. A reported synthesis of the target compound via condensation of o-phenylenediamine with benzyl isocyanate under reflux conditions yields the product as a white powder with a melting point of 194°C and a yield of 48% . In contrast, the synthesis of 1-aryl benzimidazolones, such as those described in patent literature for BACE1 inhibitors, typically involves multi-step sequences with less robust yields [1].

Synthetic Chemistry Process Chemistry Building Blocks

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one Application Scenarios


Oxytocin Receptor Pharmacology & Drug Discovery

This compound is an essential tool for researchers investigating the oxytocin system, particularly in studies related to social behavior, parturition, and lactation. Its high affinity (IC₅₀ = 1.3 nM) and significant selectivity over the vasopressin V1a receptor allow for specific interrogation of OTR-mediated pathways with reduced confounding effects from vasopressin receptor activation. This is a key advantage over non-selective peptide ligands like oxytocin itself [1].

CNS Drug Development for Social Behavior Disorders

Given its enhanced lipophilicity (logP = 2.79) and potent OTR activity, this compound serves as a privileged starting point for medicinal chemistry campaigns aimed at developing CNS-penetrant OTR agonists or antagonists [2]. Such compounds are actively being explored for the treatment of autism spectrum disorders, social anxiety, and schizophrenia. Its physicochemical profile is more favorable for crossing the blood-brain barrier compared to the more polar, unsubstituted benzimidazolone core .

Vasopressin/Oxytocin Receptor Ligand Libraries

As a core building block, 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one is the starting material for synthesizing diverse libraries of 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives. These libraries are used to explore structure-activity relationships (SAR) for both vasopressin and oxytocin receptors, as detailed in patents from Sanofi and other institutions [3]. The ready availability of this compound from multiple vendors facilitates rapid library generation and high-throughput screening.

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